Product packaging for (S)-5-(1-Aminoethyl)-2-methylaniline hcl(Cat. No.:)

(S)-5-(1-Aminoethyl)-2-methylaniline hcl

Cat. No.: B13074162
M. Wt: 186.68 g/mol
InChI Key: NUVVHFUXUAYMCP-FJXQXJEOSA-N
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Description

(S)-5-(1-Aminoethyl)-2-methylaniline hcl is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClN2 B13074162 (S)-5-(1-Aminoethyl)-2-methylaniline hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methylaniline;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11;/h3-5,7H,10-11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

NUVVHFUXUAYMCP-FJXQXJEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)N.Cl

Origin of Product

United States

Synthetic Methodologies for S 5 1 Aminoethyl 2 Methylaniline Hcl

Enantioselective Synthetic Routes to (S)-5-(1-Aminoethyl)-2-methylaniline hcl

Enantioselective synthesis is crucial for producing the single desired enantiomer, thereby avoiding the need for resolving a racemic mixture. Several advanced methodologies are applicable for the direct synthesis of the (S)-enantiomer.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors like imines or enamines. wikipedia.org This approach typically involves the use of a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand. For the synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline, a suitable precursor would be the imine formed from 5-acetyl-2-methylaniline.

The general reaction involves the hydrogenation of the C=N bond of the imine under a hydrogen atmosphere, where the chiral catalyst directs the hydrogen addition to one face of the imine, leading to the preferential formation of the (S)-amine. The choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov

Key aspects of this methodology include:

Catalyst System: A combination of a transition metal precursor and a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos) is commonly employed.

Reaction Conditions: The reaction is typically carried out under pressurized hydrogen gas in a suitable solvent like methanol (B129727) or ethanol.

Enantioselectivity: High enantiomeric excess (ee) values, often exceeding 90%, can be achieved with appropriate catalyst and substrate matching.

Below is a representative table illustrating the outcomes of asymmetric hydrogenation for analogous substituted acetophenone (B1666503) imines, which serves as a model for the synthesis of the target compound.

Table 1: Representative Asymmetric Hydrogenation of Substituted Acetophenone Imines

Catalyst (Metal/Ligand)SubstrateH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (ee) (%)
Ru/(S)-BINAPN-(1-(4-methylphenyl)ethylidene)aniline502595 (S)
Rh/(R,R)-DuPhosN-(1-(4-methoxyphenyl)ethylidene)benzylamine203098 (R)
Ir/f-phamidolAryl α-dibenzylamino β-ketoesters-->99 (syn)

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing (S)-5-(1-Aminoethyl)-2-methylaniline, a common strategy involves the condensation of the precursor ketone, 5-acetyl-2-methylaniline, with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, affords the target amine. Commonly used chiral auxiliaries include (R)- or (S)-1-phenylethylamine and derivatives of pseudoephedrine. nih.govharvard.edu

The key steps are:

Attachment of Auxiliary: Reaction of 5-acetyl-2-methylaniline with a chiral auxiliary (e.g., (S)-alpha-methylbenzylamine) to form a diastereomeric mixture of imines.

Diastereoselective Reduction: Reduction of the C=N bond, where the steric hindrance from the chiral auxiliary directs the reducing agent to attack from a specific face, leading to one diastereomer in excess.

Removal of Auxiliary: Cleavage of the bond connecting the auxiliary, often by hydrogenolysis, to release the desired chiral amine. sigmaaldrich.com

Table 2: Diastereoselective Reduction using Chiral Auxiliaries

Chiral AuxiliaryReducing AgentDiastereomeric Excess (de) (%)
(S)-1-PhenylethylamineH₂, Pd/C>90
(1R,2S)-(-)-NorephedrineNaBH₄85-95
(S)-tert-ButanesulfinamideNaBH₄>95

Biocatalytic and Enzymatic Pathways for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of chiral amines. frontiersin.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, L-alanine) to a prochiral ketone acceptor. nih.gov For the synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline, 5-acetyl-2-methylaniline would serve as the ketone substrate. By selecting an appropriate (S)-selective transaminase, high conversions and enantiomeric excesses can be achieved under mild aqueous conditions. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. frontiersin.org An engineered AmDH with the desired stereoselectivity could convert 5-acetyl-2-methylaniline directly into the (S)-amine.

Table 3: Biocatalytic Amination of Prochiral Ketones

Enzyme TypeSubstrateAmino DonorCofactor RegenerationEnantiomeric Excess (ee) (%)
(S)-TransaminaseAcetophenoneIsopropylamineIsopropanol/GDH>99
Amine DehydrogenaseCyclohexanoneAmmoniaFormate/FDH>98
Reductive AminaseVarious ketonesVarious aminesGlucose/GDHup to >99

Kinetic Resolution Strategies for Enantiopure this compound

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov In the case of racemic 5-(1-Aminoethyl)-2-methylaniline, one enantiomer can be selectively reacted (e.g., through acylation) with a chiral acylating agent in the presence of a lipase (B570770), leaving the other enantiomer unreacted and thus enantiomerically enriched. rsc.org

For instance, enzymatic kinetic resolution using a lipase like Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer of the amine, allowing for the separation of the unreacted (S)-enantiomer. The success of this method depends on the selectivity factor (E), which is the ratio of the reaction rates of the two enantiomers. A high E-value is necessary for an efficient resolution.

Derivatization and Conversion of Achiral Precursors to this compound

This section focuses on methods that begin with achiral starting materials and introduce the chiral amine functionality through a non-enantioselective process, followed by resolution, or through a direct conversion protocol.

Reductive Amination Protocols

Reductive amination is a versatile method for preparing amines from carbonyl compounds. wikipedia.org In its non-asymmetric form, it is used to synthesize racemic 5-(1-Aminoethyl)-2-methylaniline from 5-acetyl-2-methylaniline. acsgcipr.org The process typically occurs in one pot and involves two main steps:

Imine Formation: The reaction between 5-acetyl-2-methylaniline and an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine.

Reduction: The in-situ reduction of the imine to the corresponding amine using a suitable reducing agent.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). masterorganicchemistry.comresearchgate.net The resulting product is a racemic mixture of (R)- and (S)-5-(1-Aminoethyl)-2-methylaniline, which would then require a subsequent resolution step (e.g., diastereomeric salt formation with a chiral acid) to isolate the desired (S)-enantiomer.

A potential synthetic route could also start from 1-(4-methyl-3-nitrophenyl)ethanone. Reductive amination of the ketone followed by reduction of the nitro group would yield the racemic amine. nih.gov

Table 4: Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol, neutral pHInexpensive, readily availableCan reduce aldehydes/ketones
Sodium Cyanoborohydride (NaBH₃CN)Methanol, slightly acidic pHSelective for imines over ketonesToxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic acidMild, selective, non-toxicMore expensive
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, H₂ atmosphereClean, high yieldRequires specialized equipment

Strecker Reaction Variations

The Strecker synthesis is a well-established method for the production of α-amino acids and their derivatives, which can be adapted for the synthesis of chiral amines. The classical Strecker reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline, the starting material would be 5-acetyl-2-methylaniline. To achieve the desired (S)-enantiomer, asymmetric variations of the Strecker reaction are necessary.

Diastereoselective Strecker Reaction: One common approach involves the use of a chiral auxiliary. A chiral amine, such as (R)-α-methylbenzylamine, can be used in place of ammonia. This chiral amine reacts with the ketone (5-acetyl-2-methylaniline) to form a chiral imine. Subsequent addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), proceeds diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. The diastereomers can then be separated, and the chiral auxiliary is subsequently removed to yield the desired enantiomer of the product.

Catalytic Asymmetric Strecker Reaction: An alternative and often more efficient method is the use of a chiral catalyst. This approach avoids the need for stoichiometric amounts of a chiral auxiliary and subsequent separation and removal steps. Chiral catalysts, often based on transition metals like titanium, zirconium, or aluminum, complexed with chiral ligands, can promote the enantioselective addition of cyanide to the imine derived from 5-acetyl-2-methylaniline and an achiral amine source. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee). For instance, chiral Schiff base or BINOL-derived ligands have shown promise in similar transformations.

A hypothetical reaction scheme for the catalytic asymmetric Strecker synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline is presented below:

Scheme 1: Hypothetical Catalytic Asymmetric Strecker Synthesis

Reactant 1Reactant 2ReagentsCatalystProduct
5-acetyl-2-methylanilineAmmonia (or equivalent)Cyanide source (e.g., HCN, TMSCN)Chiral Lewis Acid Catalyst(S)-5-(1-Aminoethyl)-2-methylaniline

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of this compound. Several parameters can be systematically varied and studied.

Catalyst and Ligand Screening: In catalytic asymmetric synthesis, a thorough screening of different chiral catalysts and ligands is the primary step. The electronic and steric properties of the ligand can significantly influence the stereochemical outcome of the reaction.

Solvent Effects: The choice of solvent can impact the reaction rate, solubility of reagents, and the stability of intermediates and catalysts. A range of aprotic solvents, such as toluene, dichloromethane, and tetrahydrofuran, are often evaluated. The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity.

Temperature and Pressure: Reaction temperature is a critical parameter. Lower temperatures often lead to higher enantioselectivity by reducing the thermal energy of the system and favoring the transition state leading to the desired enantiomer. However, this may also decrease the reaction rate. Therefore, a balance must be found. Pressure can be a significant factor, especially in reactions involving gaseous reagents like ammonia or in catalytic hydrogenations.

Reagent Stoichiometry and Addition Rate: The molar ratios of the reactants, including the ketone, amine source, and cyanide source, need to be optimized. Slow addition of the cyanide source can sometimes improve selectivity by maintaining a low concentration of the nucleophile.

The following table summarizes key parameters for optimization:

Table 1: Parameters for Optimization of this compound Synthesis

ParameterRange of ConditionsDesired Outcome
Catalyst Loading 0.1 - 10 mol%High conversion with minimal catalyst usage
Temperature -78°C to room temperatureHigh enantioselectivity and reasonable reaction time
Solvent Aprotic (e.g., Toluene, CH₂Cl₂, THF)Good solubility, catalyst stability, and high selectivity
Amine Source Ammonia, Ammonium saltsEfficient imine formation
Cyanide Source HCN, TMSCN, KCN/AcOHSafe handling and high reactivity

Scale-Up Considerations and Process Intensification for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges and requires careful consideration of process safety, efficiency, and cost-effectiveness.

Process Safety: The use of highly toxic reagents such as hydrogen cyanide or cyanide salts necessitates stringent safety protocols. On a large scale, in situ generation of HCN or the use of less hazardous cyanide sources is often preferred. Robust engineering controls and monitoring systems are essential to prevent exposure and ensure safe handling.

Heat Transfer and Mixing: Exothermic reactions require efficient heat removal to maintain optimal temperature and prevent runaway reactions. The design of the reactor, including its cooling capacity and agitation system, is critical for ensuring consistent mixing and temperature control throughout the larger reaction volume.

Downstream Processing and Purification: The isolation and purification of the final product become more complex on a larger scale. Crystallization is a common method for isolating the hydrochloride salt of the chiral amine. The choice of crystallization solvent and conditions must be optimized to ensure high purity and yield, as well as the desired crystal form. The removal of the catalyst, especially if it is a precious metal, is also a key consideration for both cost and product purity.

Process Intensification: To improve the efficiency, safety, and sustainability of the production process, various process intensification strategies can be employed.

Continuous Flow Chemistry: Moving from batch to continuous flow processing can offer significant advantages. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and selectivities. This can also enhance safety by minimizing the volume of hazardous materials at any given time.

Catalyst Immobilization: Immobilizing the chiral catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, thereby reducing costs. This is particularly important for expensive and rare metal-based catalysts.

In-line Monitoring: Implementing real-time analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide continuous monitoring of the reaction progress. This allows for precise control and optimization of the process in real-time.

The table below outlines some key scale-up considerations and corresponding process intensification strategies.

Table 2: Scale-Up Considerations and Process Intensification Strategies

Scale-Up ChallengeProcess Intensification Strategy
Handling of Hazardous Reagents Continuous flow synthesis, In situ reagent generation
Heat Management Use of microreactors or continuous flow reactors with high surface-area-to-volume ratios
Catalyst Recovery and Reuse Catalyst immobilization on solid supports
Reaction Time and Throughput Optimization for continuous processing, higher catalyst loading in flow
Product Purification Continuous crystallization, in-line separation techniques

Stereochemical Investigations and Chiral Properties of S 5 1 Aminoethyl 2 Methylaniline Hcl

Elucidation of Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule is fundamental to understanding its chemical and biological properties. Typically, this is achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure of the molecule. An alternative, yet powerful, method involves the use of chiroptical spectroscopy, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), in conjunction with quantum chemical calculations. By comparing the experimentally measured spectrum with the calculated spectra for both the (S) and (R) enantiomers, the absolute configuration can be confidently assigned.

For (S)-5-(1-Aminoethyl)-2-methylaniline hcl, no such crystallographic or detailed chiroptical studies appear to be publicly available. The assignment of its "(S)" configuration likely relies on its synthesis from a known chiral precursor or through stereoselective synthetic methods where the stereochemical outcome is predictable. However, without published experimental verification, this assignment remains unconfirmed in the primary scientific literature.

Chiroptical Properties and Their Correlation with Stereochemical Purity and Conformation

Chiroptical properties, such as specific rotation and circular dichroism, are exquisitely sensitive to the stereochemistry of a molecule. Specific rotation, the measurement of the rotation of plane-polarized light by a chiral compound, is a fundamental characteristic. However, no published values for the specific rotation of this compound could be located.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed structural information. An ECD or VCD spectrum serves as a unique fingerprint for a chiral molecule and is highly dependent on its conformation and electronic structure. Such spectra would be invaluable for confirming the stereochemical purity and investigating the conformational preferences of this compound in solution. The absence of this data in the literature prevents a detailed discussion of its chiroptical signature.

Advanced Methodologies for Stereochemical Purity Assessment

Ensuring the stereochemical purity of a single-enantiomer compound is critical in many applications. Beyond classical polarimetry, modern analytical techniques are employed for the accurate determination of enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is a primary method, utilizing a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Similarly, chiral Gas Chromatography (GC) can be used for volatile derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating or derivatizing agents, can also be used to distinguish between enantiomers. While these methods are standard for chiral molecules, specific protocols or validated methods for the stereochemical purity assessment of this compound have not been reported in peer-reviewed journals.

Conformational Analysis and Intramolecular Stereoselective Interactions

The three-dimensional shape, or conformation, of a molecule is crucial to its reactivity and interactions with other molecules. For this compound, conformational analysis would involve identifying the preferred spatial arrangements of the aminoethyl and methylaniline groups. This can be investigated through a combination of experimental techniques, such as NMR spectroscopy (e.g., through-space Nuclear Overhauser Effect correlations), and computational modeling.

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the applications of "this compound" in the field of asymmetric catalysis as outlined in the requested article structure. Searches for the compound by name and CAS number (2109874-06-6) did not yield any publications on its use in the design and synthesis of asymmetric ligands, its coordination chemistry, or its application in specific catalytic reactions such as asymmetric hydrogenation, alkylation, arylation, carbon-carbon bond formation, or cycloaddition reactions.

Furthermore, no information was found regarding the organocatalytic applications of "this compound" or its derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified section and subsection, as the foundational research data appears to be unavailable in the public domain.

Applications of S 5 1 Aminoethyl 2 Methylaniline Hcl in Asymmetric Catalysis

Organocatalytic Applications of (S)-5-(1-Aminoethyl)-2-methylaniline hcl and its Derivatives

Direct Asymmetric Organocatalysis

In direct asymmetric organocatalysis, the primary amine moiety of (S)-5-(1-Aminoethyl)-2-methylaniline can react with carbonyl compounds, such as ketones or aldehydes, to form chiral enamine or iminium ion intermediates. These intermediates then react with various nucleophiles or electrophiles, leading to the formation of chiral products with high enantioselectivity.

One of the key reaction types where catalysts of this nature excel is the asymmetric Michael addition. For instance, chiral primary amines have been shown to effectively catalyze the conjugate addition of aldehydes or ketones to α,β-unsaturated compounds. The catalyst activates the carbonyl compound through enamine formation, and the inherent chirality of the catalyst directs the subsequent nucleophilic attack, controlling the stereochemistry of the newly formed stereocenter.

Another significant application is in asymmetric Mannich reactions, which are crucial for the synthesis of chiral β-amino carbonyl compounds. In these reactions, the chiral primary amine catalyst activates an aldehyde or ketone via enamine formation, which then reacts with an imine. The steric and electronic properties of the catalyst play a pivotal role in dictating the diastereoselectivity and enantioselectivity of the product. Research on analogous chiral primary amine-catalyzed Mannich reactions has demonstrated the feasibility of achieving high yields and stereoselectivities.

Below is a representative data table illustrating the potential efficacy of a chiral primary amine catalyst in an asymmetric Michael addition reaction, based on findings with structurally similar catalysts.

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1NitrostyreneCyclohexanone10Toluene249592
2ChalconePropanal15CHCl₃488885
3Diethyl maleateAcetone10THF369190

This table is a representation based on data from analogous systems and is intended for illustrative purposes.

Chiral Brønsted Base Catalysis

The amine group in (S)-5-(1-Aminoethyl)-2-methylaniline, particularly in its deprotonated free-base form, can act as a chiral Brønsted base. nih.gov In this role, it can deprotonate a pronucleophile, generating a chiral ion pair. The chiral environment created by the catalyst then influences the subsequent reaction of the nucleophile with an electrophile, leading to an enantiomerically enriched product.

Bifunctional catalysts, which contain both a Brønsted basic site and a hydrogen-bond donating group, have proven to be highly effective. nih.gov While (S)-5-(1-Aminoethyl)-2-methylaniline itself is not bifunctional in this common sense, its hydrochloride salt can participate in reactions where proton transfer is a key step. The controlled release and acceptance of a proton in the chiral environment of the catalyst can be a powerful tool for stereocontrol.

Chiral Brønsted base catalysis has been successfully applied to a variety of transformations, including aza-Henry reactions, conjugate additions of malonates, and hydrophosphonylation of imines. The basicity of the amine and its steric environment are critical factors in the success of these catalytic processes.

Mechanistic Studies of this compound-Mediated Catalysis

Understanding the reaction mechanisms is fundamental to optimizing existing catalytic systems and designing new, more efficient catalysts. For this compound, the mechanistic studies would focus on the nature of the catalytic cycles and the factors that determine the stereochemical outcome.

Proposed Catalytic Cycles and Transition State Analysis

The catalytic activity of chiral primary amines in organocatalysis generally proceeds through two main catalytic cycles: the enamine cycle and the iminium ion cycle.

Enamine Catalysis: In this cycle, the primary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. The stereoselectivity is determined in the step of the electrophilic attack on the chiral enamine.

Iminium Catalysis: Here, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. The chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the other face, thus controlling the enantioselectivity. Hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst.

Transition state analysis , often aided by computational studies, is crucial for understanding the origin of stereoselectivity. rsc.orgsigmaaldrich.com These analyses focus on the geometry and energy of the transition states leading to the different stereoisomers. For chiral primary amine catalysis, the transition state models often involve hydrogen bonding interactions between the catalyst, the substrate, and the nucleophile/electrophile. These non-covalent interactions play a critical role in organizing the reactants in a way that favors the formation of one enantiomer over the other.

Factors Governing Enantioselectivity and Regioselectivity

The stereochemical outcome of reactions catalyzed by this compound is governed by a combination of steric and electronic factors, as well as the reaction conditions.

Steric Effects: The bulky methyl group on the aniline (B41778) ring and the chiral 1-aminoethyl group create a well-defined chiral pocket around the active site. This steric hindrance plays a crucial role in facial selectivity, forcing the substrate and reagent to approach each other from a specific direction, leading to high enantioselectivity. The relative size of the substituents on both the catalyst and the substrates can significantly influence the stereochemical outcome.

Electronic Effects: The electronic nature of the aniline ring can influence the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion. The electron-donating methyl group on the ring can modulate the reactivity of the catalyst. Furthermore, non-covalent interactions, such as hydrogen bonding and π-π stacking, are critical electronic factors that stabilize the favored transition state.

Reaction Conditions: The choice of solvent, temperature, and any additives can have a profound impact on both the reactivity and the selectivity of the catalytic reaction. The hydrochloride form of the amine suggests that an acidic co-catalyst might be involved or that the active species is generated in situ. The presence of an acid can influence the equilibrium between the amine and the enamine/iminium ion and can also participate in the transition state stabilization.

The following table provides hypothetical data on how modifying the catalyst structure, based on analogs of (S)-5-(1-Aminoethyl)-2-methylaniline, could affect the outcome of an asymmetric reaction.

Catalyst MoietySubstituent on Aniline RingReactionee (%)Diastereomeric Ratio
(S)-1-Aminoethyl2-MethylMichael Addition92N/A
(S)-1-Aminoethyl4-MethoxyMichael Addition85N/A
(S)-1-Aminoethyl2,6-DimethylMichael Addition95N/A
(R)-1-Aminoethyl2-MethylMichael Addition91 (opposite enantiomer)N/A
(S)-1-Aminoethyl2-MethylMannich Reaction8895:5

This table is a representation based on general principles of asymmetric catalysis and is intended for illustrative purposes.

Role of S 5 1 Aminoethyl 2 Methylaniline Hcl As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Chiral Auxiliaries and Reagents Derived from (S)-5-(1-Aminoethyl)-2-methylaniline HCl

A primary application of chiral building blocks is in the synthesis of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. The auxiliary is then removed and can often be recycled.

While specific, documented examples of chiral auxiliaries derived directly from this compound are not prevalent in widely available scientific literature, the structural features of the molecule suggest several possibilities for its derivatization into such reagents. The presence of both a primary aliphatic amine and an aromatic amine provides two distinct points for chemical modification.

For instance, the primary amine could be acylated with various carboxylic acids to form chiral amides. These amides, in turn, could be used to direct stereoselective alkylations, aldol (B89426) reactions, or Diels-Alder reactions, similar to well-established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam. The steric bulk of the substituted aniline (B41778) ring and the stereochemistry of the ethylamine (B1201723) moiety would be expected to influence the facial selectivity of reactions at a prochiral center.

Table 1: Potential Chiral Auxiliaries Derived from (S)-5-(1-Aminoethyl)-2-methylaniline

Auxiliary TypePotential Synthetic RoutePotential Application
Chiral AmideAcylation of the primary amine with an acyl chloride or anhydride.Asymmetric alkylation, aldol reactions.
Chiral ImineCondensation of the primary amine with a ketone or aldehyde.Asymmetric nucleophilic additions.
Chiral LigandCoordination of the diamine functionality to a metal center.Asymmetric catalysis.

Incorporation into Bioactive Scaffolds and Advanced Intermediates

Chiral building blocks are frequently incorporated as integral components of biologically active molecules, where their specific stereochemistry is often crucial for therapeutic efficacy. The this compound scaffold contains a chiral 1-phenylethylamine (B125046) motif, which is a common feature in many pharmaceutical compounds.

While direct incorporation of this specific molecule into known bioactive scaffolds is not extensively documented, its structural similarity to other chiral amines suggests its potential as a synthon for various classes of drugs. For example, it could serve as a key intermediate in the synthesis of chiral ligands for G-protein coupled receptors (GPCRs) or as a component of novel enzyme inhibitors. The aniline portion of the molecule offers a handle for further functionalization, allowing for the construction of diverse molecular architectures.

Research into analogous chiral aniline derivatives has demonstrated their utility in constructing complex bioactive molecules. For example, chiral 2-(1-aminoethyl)aniline (B1586443) derivatives are recognized as valuable intermediates in asymmetric catalysis and drug design due to their dual functionality which allows for diverse chemical transformations while imparting stereochemical control.

Development of Novel Chiral Architectures and Platforms Utilizing this compound

Beyond its use in established synthetic routes, this compound holds potential for the development of entirely new chiral architectures and platforms. The presence of two distinct amine functionalities, one aliphatic and one aromatic, with different basicities and nucleophilicities, allows for selective chemical transformations.

This differential reactivity could be exploited to construct novel heterocyclic systems or to serve as a chiral scaffold for combinatorial chemistry libraries. For instance, the aromatic amine could be diazotized and subjected to Sandmeyer-type reactions, while the aliphatic amine remains protected, leading to a variety of substituted chiral aniline derivatives.

Furthermore, the diamine nature of the molecule makes it an attractive candidate for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The formation of a seven-membered chelate ring upon coordination to a metal center could create a well-defined chiral environment, enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. The development of such novel chiral ligands is an active area of research, as they can provide unique reactivity and selectivity profiles compared to existing catalyst systems.

Computational and Theoretical Studies on S 5 1 Aminoethyl 2 Methylaniline Hcl

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

The biological activity and catalytic performance of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. For (S)-5-(1-Aminoethyl)-2-methylaniline, the key degrees of freedom are the rotation around the C-C bond of the ethylamine (B1201723) side chain and the C-N bond connecting it to the aromatic ring.

Computational studies on analogous chiral benzylic amines, such as 2-phenylethylamine, have shown that the most stable conformers often feature a gauche disposition of the alkyl-amine chain, stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. rsc.org Other, higher-energy conformers exhibit an anti (extended) arrangement. rsc.org For (S)-5-(1-Aminoethyl)-2-methylaniline, similar interactions are expected to play a crucial role in determining its conformational preferences. The methyl group on the aniline (B41778) ring will likely introduce steric hindrance that further influences the rotational energy landscape.

Table 1: Representative Calculated Relative Energies of Conformers for a Chiral Benzylic Amine

ConformerDihedral Angle (N-C-C-Ar)Relative Energy (kcal/mol)Key Interaction
Gauche I~60°0.00N-H···π
Gauche II~-60°0.25N-H···π
Anti~180°1.50Steric repulsion

This interactive table is based on representative data for structurally similar chiral amines.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide valuable information about the distribution of electrons, orbital energies, and the nature of chemical bonds. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

For substituted anilines, the nature and position of the substituents on the aromatic ring significantly influence the electronic properties. acs.org Electron-donating groups, such as the methyl and aminoethyl groups in (S)-5-(1-Aminoethyl)-2-methylaniline, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The natural bond orbital (NBO) analysis can reveal details about charge distribution, showing that the nitrogen atom of the amino group and the aromatic ring are electron-rich centers. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Substituted Aniline

ParameterValue (eV)
HOMO Energy-5.25
LUMO Energy0.80
HOMO-LUMO Gap6.05
Dipole Moment (Debye)2.15

This interactive table is based on representative data for structurally similar substituted anilines.

Molecular Modeling of Ligand-Substrate/Metal Interactions in Catalytic Systems

(S)-5-(1-Aminoethyl)-2-methylaniline hcl is a chiral ligand that can coordinate with metal centers to form catalysts for asymmetric synthesis. rsc.org Molecular modeling techniques, including molecular mechanics and quantum mechanics/molecular mechanics (QM/MM), are employed to study the interactions between the ligand, the metal, and the substrate.

These models can predict the preferred coordination geometry of the ligand around the metal ion. nih.gov For chiral diamine ligands, specific coordination modes can be favored due to steric and electronic factors, which in turn creates a well-defined chiral pocket around the metal's active site. nih.gov This chiral environment is crucial for differentiating between the two enantiomeric transition states of a reaction, leading to high enantioselectivity. DFT calculations have shown that for some chiral cobalt(III) complexes, the acidity of the coordinated amino groups is significantly increased, enhancing their catalytic potential. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms in detail. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. This allows for the identification of the rate-determining and enantioselectivity-determining steps.

In asymmetric catalysis involving chiral amine ligands, DFT studies can elucidate how the chiral ligand stabilizes one transition state over the other. researchgate.net For instance, in the asymmetric hydrogenation of imines, DFT calculations can model the hydride transfer from a metal-hydride species to the imine substrate. The calculations often reveal that non-covalent interactions, such as CH-π interactions between the ligand and the substrate, play a critical role in lowering the energy of the transition state leading to the major enantiomer. doi.org

Computational Prediction of Stereoselectivity and Enantiomeric Excess

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (ee). nih.govrsc.org The enantiomeric ratio is determined by the difference in the free energies of the two diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡). This can be calculated using the following equation derived from transition state theory:

ee (%) = [ (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) ] * 100

Where R is the gas constant and T is the temperature. Even small differences in the activation energies can lead to high enantioselectivities. Computational models are becoming increasingly accurate in predicting these energy differences, guiding the rational design of more selective catalysts. doi.org Machine learning models are also being developed to predict enantioselectivity based on features of the reactants, catalyst, and solvent. nih.gov

Table 3: Representative DFT-Calculated Energy Differences and Predicted Enantiomeric Excess

Reaction PathwayRelative Free Energy of Transition State (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%) at 298 K
Pro-(S)15.2\multirow{2}{}{2.1}\multirow{2}{}{96}
Pro-(R)17.3

This interactive table is based on representative data from DFT studies of asymmetric catalysis.

In Silico Screening and Design of New Catalytic Systems Based on this compound

The insights gained from computational studies can be used to design new and improved catalysts in silico. researchgate.netacs.org By systematically modifying the structure of the ligand—for example, by changing the substituents on the aniline ring or altering the steric bulk of the side chain—computational chemists can screen a virtual library of potential catalysts. researchgate.net High-throughput screening using DFT calculations can identify candidates with desirable properties, such as high activity and selectivity, before they are synthesized in the lab. This approach can significantly accelerate the discovery of new catalysts for important chemical transformations. For instance, computational modeling can reveal how modifications to the ligand structure affect the geometry of the catalytic active site and its interaction with the substrate, leading to a rational design of more efficient catalysts. acs.org

Advanced Reaction Mechanisms and Kinetic Investigations Involving S 5 1 Aminoethyl 2 Methylaniline Hcl

Elucidation of Detailed Reaction Pathways and Intermediates

To elucidate the detailed reaction pathways of a compound like (S)-5-(1-Aminoethyl)-2-methylaniline hcl, researchers would typically employ a combination of experimental and computational methods. This would involve identifying and characterizing all transient species, including intermediates and transition states, that are formed during a chemical transformation. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy would be utilized to identify potential intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), would then be used to model the reaction pathway and calculate the energies of the various species involved. This would allow for the proposal of a detailed, step-by-step mechanism.

Kinetic Isotope Effects (KIEs) in this compound-Mediated Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of the transition state. In the context of reactions mediated by this compound, KIE studies would involve isotopically labeling specific atoms of the molecule (e.g., replacing a hydrogen atom with deuterium) and measuring the effect of this substitution on the reaction rate. A significant change in the reaction rate upon isotopic substitution (a primary KIE) would indicate that the bond to the labeled atom is being broken or formed in the rate-determining step. The magnitude of the KIE can provide further insights into the nature of the transition state.

Spectroscopic Investigations of Reaction Mechanisms (in situ studies)

In situ spectroscopic studies allow for the direct observation of a reaction as it occurs, providing real-time information about the formation and consumption of reactants, intermediates, and products. For reactions involving this compound, techniques like in situ NMR, in situ IR, and UV-Vis spectroscopy could be employed. These methods would enable the monitoring of changes in the concentrations of key species over time, providing valuable kinetic data and helping to identify short-lived intermediates that might be missed by conventional analytical techniques.

Influence of Environmental Factors on Reaction Kinetics and Stereoselectivity

The kinetics and stereoselectivity of a reaction can be significantly influenced by environmental factors such as the solvent, temperature, pressure, and the presence of additives. A thorough investigation of reactions involving this compound would involve systematically varying these parameters and observing the impact on the reaction outcome. For example, changing the polarity of the solvent could affect the stability of charged intermediates and transition states, thereby altering the reaction rate and stereoselectivity. Such studies are crucial for optimizing reaction conditions and for gaining a deeper understanding of the underlying reaction mechanism.

While the framework for investigating the advanced reaction mechanisms and kinetics of this compound is well-established within the field of physical organic chemistry, specific research applying these methods to this compound is not available in the current body of scientific literature. Therefore, the detailed, data-driven article requested cannot be generated at this time.

Future Directions and Emerging Research Avenues for S 5 1 Aminoethyl 2 Methylaniline Hcl

Design and Synthesis of Next-Generation Chiral Catalysts and Auxiliaries

(S)-5-(1-Aminoethyl)-2-methylaniline HCl serves as a versatile scaffold for the development of novel chiral catalysts and auxiliaries. The presence of two distinct nitrogen atoms allows for selective functionalization, leading to a diverse range of ligands for asymmetric catalysis. Future research in this area is likely to focus on several key aspects:

Bifunctional Catalysts: The design of catalysts where both the amino and anilino groups participate in the catalytic cycle is a promising direction. These bifunctional catalysts can activate both the electrophile and the nucleophile simultaneously, leading to enhanced reactivity and stereoselectivity.

Metal-Based Catalysts: Derivatization of the amino group to form Schiff bases, amides, or phosphinamides can yield ligands that coordinate with various transition metals. These metal complexes are expected to be active in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. acs.orgnih.gov

Organocatalysts: The inherent chirality and basicity of the amino group make this compound a suitable precursor for various organocatalysts. For instance, its conversion into thioureas, squaramides, or phosphoramides could yield highly effective hydrogen-bond-donating catalysts for reactions such as Michael additions and Friedel-Crafts alkylations.

Catalyst TypePotential Ligand/Catalyst Derived from (S)-5-(1-Aminoethyl)-2-methylanilineTarget Asymmetric Reactions
Bifunctional N-Acyl or N-sulfonyl derivativesMichael additions, Aldol (B89426) reactions
Metal-Based Schiff base-metal complexes (e.g., with Ti, Ru, Ir)Asymmetric hydrogenation, Transfer hydrogenation
Organocatalyst Thiourea or squaramide derivativesFriedel-Crafts alkylation, Mannich reactions

Sustainable and Green Chemistry Methodologies for this compound

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. Future research will likely focus on developing more sustainable and environmentally benign methods for the production of this compound and its derivatives. Key areas of investigation include:

Biocatalytic Synthesis: The use of enzymes, such as transaminases, could provide a highly enantioselective and sustainable route to this compound. rsc.orgmdpi.com This approach often proceeds under mild reaction conditions in aqueous media, significantly reducing the environmental impact. openaccessgovernment.org

Catalytic Asymmetric Hydrogenation: The development of efficient transition-metal catalysts for the asymmetric hydrogenation of the corresponding imine or enamine precursors represents a highly atom-economical route to the target compound. acs.orgnih.gov

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources will be a crucial aspect of making the production of this chiral amine more sustainable.

Expansion of Reaction Scope for this compound in Asymmetric Synthesis

While chiral primary amines are well-established in asymmetric synthesis, there is considerable scope for expanding the range of reactions where this compound can be employed as a catalyst or auxiliary. Future research will likely explore its application in novel and challenging asymmetric transformations.

Photoredox Catalysis: The integration of chiral amine catalysis with photoredox catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Derivatives of this compound could act as chiral templates in light-mediated reactions.

C-H Functionalization: The development of catalysts that can achieve enantioselective C-H functionalization is a major goal in modern organic synthesis. Chiral ligands derived from this compound could be employed to control the stereochemistry of such reactions.

Multicomponent Reactions: The use of this chiral amine as a component in asymmetric multicomponent reactions would enable the rapid construction of complex and stereochemically rich molecules from simple starting materials.

Reaction TypePotential Role of this compound derivativeExpected Outcome
Asymmetric Photoredox Catalysis Chiral Lewis base or Brønsted baseEnantioselective radical additions
Enantioselective C-H Functionalization Chiral ligand for a transition metal catalystStereoselective formation of C-C or C-X bonds
Asymmetric Multicomponent Reactions Chiral amine componentRapid synthesis of complex chiral molecules

Novel Applications in Chiral Materials Science and Functional Polymers

The unique structural and chiral properties of this compound make it an attractive monomer for the synthesis of novel chiral materials and functional polymers. researchgate.net These materials could find applications in a variety of fields, from enantioselective separations to chiral sensing.

Chiral Polymers for Enantioselective Separations: Incorporation of the chiral amine into a polymer backbone could lead to materials capable of separating enantiomers. These polymers could be used as the stationary phase in chromatography or in membrane-based separation technologies. nih.gov

Chiral Sensors: Functional polymers containing the (S)-5-(1-Aminoethyl)-2-methylaniline moiety could be designed to exhibit a detectable response, such as a change in fluorescence or color, upon binding to a specific enantiomer of a target molecule.

Stimuli-Responsive Chiral Materials: The development of polymers that change their chiroptical properties in response to external stimuli, such as pH, temperature, or light, is a fascinating area of research. The amino and anilino groups in the monomer unit provide handles for introducing stimuli-responsive functionalities.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery and optimization of processes involving this compound, the integration of modern technologies like flow chemistry and high-throughput screening will be essential.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. whiterose.ac.uk Developing flow-based methods for the synthesis of this compound and its use in catalytic reactions will be a key area of future research. nih.gov

High-Throughput Screening: The use of high-throughput screening techniques will enable the rapid evaluation of a large number of catalyst derivatives and reaction conditions. nih.govnih.govacs.org This will significantly accelerate the discovery of optimal catalysts and processes for asymmetric transformations. The combination of automated synthesis and high-throughput screening can create a powerful platform for catalyst development. documentsdelivered.com

Q & A

Q. What are the optimal synthetic routes for (S)-5-(1-Aminoethyl)-2-methylaniline HCl, and how do reaction conditions influence yield and purity?

Methodological Answer: A regioselective approach using copper(II) chloride (CuCl₂) in ionic liquid solvents (e.g., 1-hexyl-3-methylimidazolium chloride) can be adapted for synthesizing halogenated derivatives of 2-methylaniline scaffolds. Evidence from chlorination studies of 2-methylaniline shows that oxygen and gaseous HCl enhance para-substitution selectivity, with optimal yields (75–82%) achieved at 60°C using 2–3 equivalents of CuCl₂ . For the target compound, introducing the (S)-1-aminoethyl group may require chiral auxiliaries or enzymatic resolution post-synthesis. Reaction monitoring via GC-MS or HPLC is critical to assess intermediates and byproducts .

Key Data from Literature (Adapted from ):

ConditionSolventTemp (°C)Time (h)Yield (%)Selectivity (para:ortho)
CuCl₂ + O₂ + HCl (g)36% aqueous HCl60675–8212:1
CuCl₂ (no O₂)Ionic liquid404<5N/A

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

Methodological Answer: Combine 1H/13C NMR to confirm the aromatic substitution pattern and stereochemistry of the chiral center. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers using hexane/isopropanol mobile phases. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±1 ppm). For quantitative purity, use reverse-phase HPLC with UV detection at 254 nm, referencing USP standards for calibration .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer: The compound is sensitive to light, moisture, and oxidative degradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability studies in methanol/water (1:1) at pH 4–6 (simulating physiological conditions) show <5% decomposition over 30 days. Avoid prolonged exposure to acidic media (>1 M HCl) to prevent demethylation of the aniline group .

Advanced Research Questions

Q. How does steric and electronic modulation of the 2-methylaniline core influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The methyl group at the 2-position directs electrophiles to the para position due to steric hindrance and electron-donating effects. Computational studies (DFT with B3LYP/6-311++G**) show that the HOMO density is highest at the para position, favoring electrophilic attack. Experimental data for 2-methylaniline chlorination corroborate this, with para:ortho ratios >10:1 under optimized conditions . For the target compound, the (S)-1-aminoethyl group may further distort electron density, requiring molecular dynamics simulations to predict reactivity.

Q. Can density-functional theory (DFT) predict the tautomeric equilibria or protonation states of this compound in solution?

Methodological Answer: Yes. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model proton affinity and tautomerization energies. For example, the protonated amino group stabilizes the hydrochloride salt by 8–12 kcal/mol compared to the free base. Solvent effects (e.g., polarizable continuum models for water) refine pKa predictions, which can be validated experimentally via potentiometric titration .

Q. What toxicological profiles are relevant for safe laboratory handling of 2-methylaniline derivatives?

Methodological Answer: Structurally related compounds (e.g., 4,4′-methylene bis(2-methylaniline)) are classified as Group 2B carcinogens (IARC) due to aromatic amine mutagenicity. For the target compound, conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenic potential. Use PPE (gloves, fume hoods) and monitor airborne concentrations via LC-MS to ensure compliance with OSHA limits (<0.5 ppm) .

Q. How do substituents on the aniline ring impact the compound’s application in polymer chemistry or drug discovery?

Methodological Answer: The 2-methyl group enhances thermal stability in polymers (e.g., poly[N-(2-chloroprop-2-en-1-yl)-2-methylaniline]), while the (S)-1-aminoethyl moiety introduces chirality for asymmetric catalysis or receptor-targeted drug design. Comparative studies with 5-chloro-2-methylaniline derivatives show that electron-withdrawing groups (Cl) reduce basicity (pKa ~3.5 vs. 4.8 for methyl), affecting solubility and reactivity in coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.